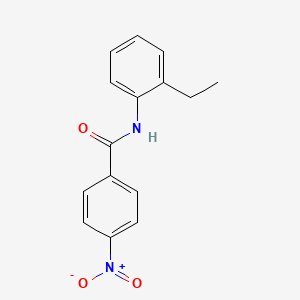

N-(2-ethylphenyl)-4-nitrobenzamide

Description

Historical Trajectories of Nitrobenzamide and Substituted Anilide Compounds in Chemical Research

The historical development of nitrobenzamide and substituted anilide compounds reveals a rich and diverse trajectory within chemical and pharmaceutical research. Anilides, which are derivatives of aniline (B41778), have long been recognized for their structural versatility and potential pharmacological benefits, making them a common feature in numerous drug candidates. cresset-group.com However, their use also presents challenges such as metabolic instability and potential toxicity, which has driven further research into modifying their structures to enhance desirable properties. cresset-group.com The substitution of anilines with various functional groups is a key strategy in medicinal chemistry to fine-tune a compound's pharmacological profile, including its bioavailability, solubility, and receptor selectivity. cresset-group.com

Nitrobenzamides, a class of compounds characterized by a nitro group attached to a benzamide (B126) scaffold, have been a subject of significant investigation. The nitro group plays a crucial role in medicinal chemistry, contributing to the design and development of various drugs with therapeutic benefits. mdpi.com A substantial number of compounds used in medicine feature a nitro group, which can act as a pharmacophore, imparting specific physiological effects to a molecule. mdpi.com The ability of the nitro group to undergo metabolic reduction in the body can lead to the formation of reactive intermediates, a key factor in the pharmacological activity of these compounds. mdpi.com

The synthesis of various nitrobenzamide derivatives has been a continuous area of focus, with studies exploring their potential as antimicrobial and anticancer agents. nih.govijpbs.com The development of novel synthetic methodologies, including environmentally friendly approaches like mechanochemistry, has facilitated the creation of new nitrobenzamide-containing hybrid molecules. mdpi.com The historical and ongoing research into both nitrobenzamides and substituted anilides underscores their importance as foundational scaffolds for the discovery of new chemical entities with diverse therapeutic potential. mdpi.comnih.govresearchgate.net

Strategic Importance of N-(2-ethylphenyl)-4-nitrobenzamide as a Novel Chemical Entity for Academic Investigation

This compound emerges as a strategically important novel chemical entity for academic investigation due to the convergence of several key factors in medicinal chemistry. The compound combines two well-established pharmacophores: the 4-nitrobenzamide (B147303) moiety and a substituted aniline (2-ethylaniline). The strategic incorporation of a nitro group into drug structures is a known method for enhancing bioactivity, with nitro-containing compounds exhibiting a wide range of therapeutic properties. mdpi.com The nitro group can influence a drug's pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion. mdpi.com

The novelty of this compound, as confirmed by its listing in chemical databases like PubChem, suggests that its specific chemical space and biological activity profile are largely unexplored. uni.lu This presents a valuable opportunity for academic research to characterize a new molecule and contribute to the fundamental understanding of structure-activity relationships. The investigation of such novel compounds is crucial for the development of new drugs and chemical entities. mdpi.com

Overview of Current Research Landscape Pertaining to this compound Analogues and Related Scaffolds

The current research landscape for analogues and related scaffolds of this compound is active and diverse, with a strong focus on synthesizing new derivatives and evaluating their biological potential. Research has demonstrated that modifications to both the aniline and benzamide portions of the scaffold can lead to significant changes in activity.

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines, with some compounds showing potent inhibitory effects. nih.gov Similarly, the synthesis of N-alkyl nitrobenzamides has been explored for their antimycobacterial activity, with the length of the N-alkyl group and the nitro substitution pattern on the aromatic ring being key determinants of their efficacy. mdpi.com

Recent studies have also focused on the synthesis of hybrid molecules that link different pharmacophores to the nitrobenzamide scaffold. For instance, N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives have been synthesized and tested for their antifungal activities. researchgate.net The anti-inflammatory potential of nitrobenzamide derivatives has also been investigated, with some compounds demonstrating significant inhibition of nitric oxide production in macrophage cells. researchgate.net

On the substituted anilide front, research has explored the effects of various substituents on the aniline moiety for different biological targets. For example, structure-activity relationship studies of analogues of the GPR88 agonist 2-PCCA have involved modifications to the aniline ring to improve potency and lipophilicity. nih.gov The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents further illustrates the broad therapeutic areas being explored with these scaffolds. nih.gov

The synthesis and characterization of close analogues such as N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide have been recently reported, underscoring the ongoing interest in this chemical class. mdpi.commdpi.com These studies often involve detailed spectroscopic analysis to confirm the structures of the novel compounds. mdpi.commdpi.com

Table 1: Selected Research on Analogues of this compound

| Analogue/Related Scaffold | Area of Investigation | Key Findings | Citation |

|---|---|---|---|

| 4-Substituted-3-nitrobenzamide derivatives | Antitumor activity | Some derivatives exhibited potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines. | nih.gov |

| N-Alkyl nitrobenzamides | Antimycobacterial activity | The length of the N-alkyl group and the nitro substitution pattern influenced the activity against M. tuberculosis. | mdpi.com |

| Nitrobenzamide derivatives | Anti-inflammatory activity | Certain compounds significantly inhibited LPS-induced nitric oxide production in RAW264.7 macrophages. | researchgate.net |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Synthesis and characterization | Successfully synthesized via an eco-friendly mechanochemical method. | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Synthesis and characterization | Synthesized and fully characterized, noted as a novel compound. | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic activity | Some derivatives showed potent inhibitory activity against α-glucosidase and α-amylase. | nih.gov |

Rationale for Comprehensive Academic Investigation of this compound and its Derivatives

A comprehensive academic investigation of this compound and its derivatives is well-justified based on several key rationales. Firstly, the parent scaffolds, nitrobenzamide and substituted anilide, are well-established as privileged structures in medicinal chemistry, with a history of producing biologically active compounds. cresset-group.commdpi.comnih.gov The combination of these two moieties in the target molecule provides a strong foundation for the potential discovery of novel bioactivities.

Secondly, the specific substitution pattern of this compound is unique and understudied. The presence of the 2-ethylphenyl group can introduce specific steric and electronic effects that may lead to novel interactions with biological targets, potentially resulting in improved potency, selectivity, or pharmacokinetic properties compared to other substituted anilides. A comprehensive investigation would elucidate these structure-activity relationships.

Thirdly, the development of new chemical entities is a critical endeavor in the face of growing challenges such as drug resistance. researchgate.net By synthesizing and characterizing this compound and a library of its derivatives, researchers can contribute to the expansion of chemical diversity and provide new starting points for drug discovery programs. The linking of a versatile building block like 2-phenylethan-1-amine (a related structure to 2-ethylaniline) with 4-nitrobenzoyl chloride is considered a crucial strategy for generating hybrid molecules for pharmaceutical development. mdpi.com

Finally, a thorough academic study would involve not only the synthesis and biological evaluation of these compounds but also computational studies, such as molecular docking, to understand their potential mechanisms of action at a molecular level. researchgate.netnih.gov This multi-faceted approach would provide a comprehensive data set that would be of significant value to the broader scientific community and could pave the way for future therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-11-5-3-4-6-14(11)16-15(18)12-7-9-13(10-8-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDCIUPEPWYOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297466 | |

| Record name | N-(2-Ethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35709-77-4 | |

| Record name | N-(2-Ethylphenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35709-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ETHYL-4-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Ethylphenyl 4 Nitrobenzamide

Established Synthetic Pathways for N-(2-ethylphenyl)-4-nitrobenzamide

Classical Amide Bond Formation Strategies and Reaction Conditions

The most common and classical method for synthesizing N-aryl amides like this compound is the Schotten-Baumann reaction. chemistnotes.comwikipedia.orglscollege.ac.in This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. chemistnotes.com For the specific synthesis of this compound, this would involve the reaction of 2-ethylaniline (B167055) with 4-nitrobenzoyl chloride.

The reaction is typically carried out in a two-phase system consisting of water and an organic solvent, such as dichloromethane (B109758) or diethyl ether. wikipedia.org The base, often an aqueous solution of sodium hydroxide, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, which in turn prevents the protonation of the unreacted amine. byjus.com Alternatively, an organic base like pyridine (B92270) can be used, sometimes leading to a more powerful acylating agent. byjus.com

Another widely used classical approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. chemicalbook.com In this case, 4-nitrobenzoic acid would be activated by EDCI to form a reactive O-acylisourea intermediate, which is then readily attacked by 2-ethylaniline to form the desired amide.

Table 1: Typical Classical Reaction Conditions for this compound Synthesis

| Method | Amine | Acylating Agent/Carboxylic Acid | Base/Coupling Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Schotten-Baumann | 2-ethylaniline | 4-nitrobenzoyl chloride | 10% aq. NaOH | Dichloromethane/Water | Room Temperature | chemistnotes.comwikipedia.org |

| Schotten-Baumann | 2-ethylaniline | 4-nitrobenzoyl chloride | Triethylamine (B128534) | Dichloromethane | Not specified | mdpi.com |

| Coupling Reaction | 2-ethylaniline | 4-nitrobenzoic acid | EDCI/DMAP | Dichloromethane | Room Temperature | chemicalbook.com |

Optimization of Reaction Conditions for Research-Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time. For instance, in the Schotten-Baumann reaction, while a two-phase aqueous-organic system is common, a single organic solvent with a tertiary amine base like triethylamine can also be employed. mdpi.com The choice of base and its stoichiometry can significantly impact the reaction rate and the formation of byproducts.

For coupling-agent-mediated reactions, the ratio of the coupling agent and any additives to the carboxylic acid and amine is a critical parameter to optimize. The temperature and reaction time are also adjusted to ensure complete conversion while minimizing potential side reactions or degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is standard practice to determine the optimal reaction time. mdpi.com

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | High solubility of reactants, ease of workup |

| Base (for Schotten-Baumann) | aq. NaOH | Pyridine | Triethylamine | Efficient acid scavenging, minimal side reactions |

| Coupling Agent (for acid) | EDCI | DCC | HBTU | High yield, minimal racemization (if applicable) |

| Temperature | 0 °C to Room Temp | Room Temperature | Reflux | Increased reaction rate vs. side product formation |

| Reaction Time | 2 hours | 12 hours | 24 hours | Completion of reaction, minimal degradation |

Development of Novel Synthetic Approaches for this compound Analogues

In line with the principles of green chemistry and the need for more efficient synthetic routes, novel approaches for the synthesis of amides are continuously being developed. These methods offer advantages such as reduced solvent use, milder reaction conditions, and improved atom economy.

Mechanochemical Synthesis Techniques for Green Chemistry Applications

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful tool for sustainable synthesis. nih.gov Ball milling, in particular, has been successfully applied to the synthesis of amides, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). nih.govabebooks.com

For the synthesis of this compound analogues, a mechanochemical approach could involve milling the corresponding amine and an ester derivative of 4-nitrobenzoic acid with a base, such as potassium tert-butoxide (KOtBu). chemrxiv.orgnih.gov This solvent-free method can lead to high yields and simplified purification procedures, significantly reducing the environmental impact of the synthesis. digitellinc.com Another mechanochemical route involves the direct oxidative amidation of aldehydes with anilines under ball milling conditions, using an oxidant like Oxone. abebooks.com

Table 3: Examples of Mechanochemical Conditions for Amide Synthesis

| Reactant 1 | Reactant 2 | Additive/Catalyst | Conditions | Application | Reference |

|---|---|---|---|---|---|

| Ester | Amine | KOtBu (sub-stoichiometric) | Ball milling, solvent-free | Direct amidation | chemrxiv.orgnih.gov |

| Ester | Calcium nitride | InCl₃, Ethanol | Ball milling, 30 Hz, 90 min | Primary amide synthesis | nih.govacs.orgacs.org |

| Aldehyde | Aniline (B41778) | Oxone, MgSO₄ | Ball milling, solvent-free | Oxidative amidation | abebooks.com |

Catalytic Methods for Efficient Production of Derivatives

Modern catalytic methods provide highly efficient and selective pathways for the synthesis of amides and their derivatives. These methods often operate under mild conditions and tolerate a wide range of functional groups.

One innovative approach is the direct amidation of aldehydes with nitroarenes using a dual nickel/photoredox catalytic system. organic-chemistry.orgacs.org This method avoids the pre-reduction of the nitro group and uses light to drive the reaction under gentle conditions. nih.gov Another strategy involves the reductive amidation of nitroarenes with carboxylic acids or their derivatives, using catalysts based on metals like iron or palladium. acs.orgrsc.org For example, a simple and mild method uses iron dust as a reductant for the reaction of nitroarenes with acyl chlorides in water. rsc.org

Organocatalysis also offers metal-free alternatives. For instance, the ring-opening of lactones with aromatic amines catalyzed by an organic base like a bicyclic guanidine (B92328) presents a 100% atom-economical route to certain N-aryl amides. nih.gov

Table 4: Novel Catalytic Methods for the Synthesis of Amide Derivatives

| Method | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Nickel/Photoredox Catalysis | Aldehyde + Nitroarene | NiBr₂·glyme / TBADT | Fully catalytic, mild conditions, visible light | organic-chemistry.orgacs.org |

| Iron-Mediated Amidation | Acyl chloride + Nitroarene | Fe dust | Mild conditions, uses water as solvent | rsc.org |

| Palladium-Catalyzed Reductive Amidation | Nitroarene + various | Single-site Pd on N-doped carbon | High efficiency and stability | acs.org |

| Organocatalysis | Lactone + Aromatic amine | Bicyclic guanidine | Metal-free, atom-economical | nih.gov |

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of a lead compound is a fundamental strategy in medicinal chemistry to establish structure-activity relationships (SAR). For this compound, derivatization can be explored by modifying both the 2-ethylphenyl and the 4-nitrophenyl moieties, as well as the amide linker itself.

Systematic substitution on either aromatic ring can provide insights into the electronic and steric requirements for biological activity. For example, analogues with different substituents (e.g., chloro, methyl, methoxy) on the phenyl rings can be synthesized using the classical or novel methods described above, starting from appropriately substituted anilines or benzoyl chlorides. biorxiv.orgbiorxiv.orgnih.gov

A key derivatization strategy involves the chemical transformation of the nitro group. The reduction of the nitro group to an amine function affords N-(2-ethylphenyl)-4-aminobenzamide. This transformation drastically alters the electronic properties of the molecule and introduces a new functional group that can participate in different biological interactions or serve as a handle for further derivatization. nih.gov The synthesis of such amino derivatives can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like indium in the presence of ammonium (B1175870) chloride.

Table 5: Examples of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies

| Parent Compound | Modification Strategy | Example Analogue | Synthetic Precursors | Potential for SAR | Reference |

|---|---|---|---|---|---|

| This compound | Substitution on the aniline ring | N-(2-ethyl-4-chlorophenyl)-4-nitrobenzamide | 4-chloro-2-ethylaniline + 4-nitrobenzoyl chloride | Investigate electronic and steric effects on the aniline part | biorxiv.orgnih.gov |

| This compound | Substitution on the benzoyl ring | N-(2-ethylphenyl)-3-methyl-4-nitrobenzamide | 2-ethylaniline + 3-methyl-4-nitrobenzoyl chloride | Probe the binding pocket around the benzoyl moiety | biorxiv.orgresearchgate.net |

| This compound | Reduction of the nitro group | N-(2-ethylphenyl)-4-aminobenzamide | This compound | Evaluate the role of the nitro group; introduce a basic center | nih.govmdpi.com |

| This compound | Isomeric substitution | N-(2-ethylphenyl)-2-nitrobenzamide | 2-ethylaniline + 2-nitrobenzoyl chloride | Assess the importance of the substituent position on the benzoyl ring | chemicalbook.com |

Strategies for Substituent Introduction on the Phenyl and Nitrobenzoyl Rings

The introduction of various substituents onto the phenyl and nitrobenzoyl rings of this compound is a key strategy for creating a library of derivatives with diverse characteristics. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile.

A common approach for modifying the nitrobenzoyl ring involves the reduction of the nitro group to an amine. This amino group can then serve as a handle for a wide array of subsequent chemical transformations. For instance, the related compound 4-amino-N-(2-ethylphenyl)benzamide can undergo oxidation of its amino group to yield nitro derivatives. This suggests that the nitro group on the parent compound provides a versatile starting point for derivatization.

Furthermore, electrophilic substitution reactions can be employed to introduce substituents onto the aromatic rings. For example, halogenation, such as the introduction of a chlorine atom, has been demonstrated in related structures like 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide. sigmaaldrich.com This indicates that halogens can be incorporated to fine-tune the electronic nature of the rings.

Another avenue for derivatization involves altering the alkyl substituents on the phenyl ring. While the parent compound contains a 2-ethyl group, the synthesis of analogs with different alkyl or even bulkier groups like cyclohexyl could be envisioned to enhance properties such as lipophilicity.

A plausible synthetic route to this compound itself involves the acylation of 2-ethylaniline with 4-nitrobenzoyl chloride. This reaction is analogous to the synthesis of similar amide structures, such as the mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide from 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com This method provides a direct and efficient way to form the core structure of the target molecule.

Below is a table summarizing potential derivatization strategies for the aromatic rings:

| Ring | Reaction Type | Potential Reagents/Conditions | Resulting Substituent |

| Nitrobenzoyl | Reduction | Sn/HCl, H₂/Pd-C | Amino (-NH₂) |

| Nitrobenzoyl | Halogenation | Cl₂, FeCl₃ | Chloro (-Cl) |

| Phenyl | Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl (-R) |

| Phenyl | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

Modifications of the Amide Core and Bridging Linkers

Modifications to the amide core of this compound and the introduction of bridging linkers can lead to the development of more complex molecules with potentially enhanced or novel functionalities. The central amide bond, while generally stable, can be a target for chemical modification. mdpi.com

One strategy involves the N-alkylation or N-arylation of the amide nitrogen. This can be seen in the structure of N-{2-[2-methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide, where the amide nitrogen is part of a more elaborate structure. sigmaaldrich.com Such modifications can significantly alter the three-dimensional shape and hydrogen bonding capabilities of the molecule.

The amide bond itself can be cleaved under harsh conditions, which could be a step in a multi-step synthesis to create different functionalities. mdpi.com For instance, hydrolysis of the amide would yield 2-ethylaniline and 4-nitrobenzoic acid, which could then be used as building blocks for other derivatives.

Introducing bridging linkers is another advanced derivatization strategy. This could involve synthesizing dimeric structures where two this compound units are connected. The synthesis of N-{2-[2-methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide demonstrates the feasibility of incorporating ethylamino linkers. sigmaaldrich.com

The following table outlines potential modifications to the amide core:

| Modification Type | Description | Example Precursor/Reagent |

| N-Alkylation | Introduction of an alkyl group on the amide nitrogen. | Alkyl halide (e.g., CH₃I) |

| Amide Bond Cleavage | Hydrolysis to the corresponding amine and carboxylic acid. | Strong acid or base (e.g., HCl, NaOH) |

| Linker Introduction | Connection of two amide units via a bridging molecule. | Dihaloalkane |

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Ethylphenyl 4 Nitrobenzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of N-(2-ethylphenyl)-4-nitrobenzamide. Through one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon environments within the molecule can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-nitrophenyl ring and the 2-ethylphenyl ring typically appear as complex multiplets in the downfield region due to spin-spin coupling. The ethyl group protons give rise to a characteristic quartet and triplet pattern. The amide proton (N-H) often appears as a broad singlet. For a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, the amide proton signal was observed as a triplet at 8.89 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically found in the range of 165 ppm. mdpi.com Carbons of the nitro-substituted ring appear at specific chemical shifts, and the carbons of the ethylphenyl group also have characteristic resonances. For instance, in a similar structure, N-(2,2-diphenylethyl)-4-nitrobenzamide, the carbonyl carbon resonates at 165.17 ppm. mdpi.com

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the ethyl group and the aromatic rings.

A summary of typical (but not experimentally verified for the title compound) ¹H and ¹³C NMR data is presented below.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ethyl -CH₃ | 1.2 | 15 |

| Ethyl -CH₂ | 2.7 | 24 |

| Amide N-H | 8.5 (broad) | - |

| Aromatic C-H | 7.2 - 8.3 | 120 - 150 |

| Carbonyl C=O | - | ~165 |

| Aromatic C-NO₂ | - | ~150 |

| Aromatic C-NH | - | ~135 |

| Other Aromatic C | - | 120 - 140 |

Table created with predicted values based on similar structures; actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, such as restricted rotation around the amide C-N bond or the rotation of the aryl rings. researchgate.net These dynamic processes can lead to the broadening or coalescence of NMR signals as the temperature is varied. By analyzing the line shapes at different temperatures, it is possible to determine the energy barriers and rates of these conformational changes. nih.govutoronto.ca Such studies provide insight into the flexibility of the molecule and the preferred conformations in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for probing intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound are characterized by several key absorption bands:

N-H Stretch: The amide N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. In solid-state spectra of related benzanilides, this band can be observed around 3350 cm⁻¹.

C=O Stretch (Amide I): The amide I band, primarily due to the C=O stretching vibration, is a strong absorption typically found between 1630 and 1680 cm⁻¹. For a similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide, the C=O stretch was observed at 1602.25 cm⁻¹. nih.gov

N-H Bend (Amide II): The amide II band, a combination of N-H bending and C-N stretching, occurs in the 1510-1570 cm⁻¹ range.

NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Aliphatic (Ethyl) | C-H Stretch | < 3000 |

This table presents typical ranges for the indicated functional groups.

The precise positions and shapes of the vibrational bands, particularly the amide I and N-H stretching bands, are sensitive to the molecule's conformation and hydrogen-bonding environment. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules can lead to significant shifts in these bands compared to their positions in a dilute solution in a non-polar solvent. By comparing the spectra in different phases or solvents, it is possible to gain insights into the conformational preferences and intermolecular interactions of this compound. For some sulfonamides, it has been noted that there are no clear trends in frequency variations upon substitution. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal mass of this compound is 270.28 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula, C₁₅H₁₄N₂O₃. uni.lu

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond. For the related N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation resulted in a (4-nitrobenzylidyne)oxonium cation. mdpi.com

Common fragmentation patterns for similar amide-containing compounds include:

Cleavage of the amide bond: This can lead to the formation of the 2-ethylphenylaminium ion and the 4-nitrobenzoyl cation.

Loss of the nitro group: Fragmentation may involve the loss of NO₂ or NO.

Fragmentation of the ethyl group: Loss of an ethyl radical from the 2-ethylphenyl portion of the molecule is a possible fragmentation pathway. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₅H₁₄N₂O₃), the predicted monoisotopic mass is 270.10043 Da. uni.lu Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). The high accuracy of this technique allows for the unambiguous confirmation of the compound's elemental composition. In addition to the protonated molecule [M+H]⁺, other adducts such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺ are often observed, providing further confirmation of the molecular weight.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 271.10771 |

| [M+Na]⁺ | 293.08965 |

| [M+K]⁺ | 309.06359 |

| [M+NH₄]⁺ | 288.13425 |

| [M-H]⁻ | 269.09315 |

Data sourced from predicted values for C₁₅H₁₄N₂O₃. uni.lu

For comparison, the related compound N-(2-ethylphenyl)-2-nitrobenzamide has a computed exact mass of 270.10044231 Da, highlighting how the position of the nitro group has a negligible effect on the exact mass. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure.

Amide Bond Cleavage: Cleavage of the amide bond is a common fragmentation pathway for benzamides. This would result in the formation of the 4-nitrobenzoyl cation (m/z 150) and the 2-ethylaniline (B167055) radical cation (m/z 121) or their respective protonated forms.

Loss of the Nitro Group: Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion.

Cleavage of the Ethyl Group: Fragmentation of the ethyl substituent on the phenyl ring could occur, leading to the loss of a methyl radical (CH₃, 15 Da) or an ethyl radical (C₂H₅, 29 Da).

The analysis of the MS/MS spectra of related compounds, such as N-(2-nitrophenyl)benzamide, confirms the prevalence of fragments corresponding to the benzoyl cation and the nitro-substituted aniline (B41778) moiety. nist.gov The study of beta-nitroalkenyl meso-tetraphenylporphyrins by ESI-MS/MS also shows characteristic losses of NO₂ and HNO₂. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of its close analogues provides significant insight into its likely solid-state conformation and packing.

Unit Cell Parameters and Space Group Analysis

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal.

For example, the analogue 2-nitro-N-(2-nitrophenyl)benzamide crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.7564(2) Å, b = 12.1142(4) Å, and c = 12.9355(4) Å. sigmaaldrich.com Another related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, crystallizes in the triclinic space group P-1. eurjchem.com The specific unit cell parameters and space group for this compound would be dependent on how the molecules pack together, which is influenced by the steric bulk of the ethyl group and the electronic nature of the nitro group.

Table 2: Crystallographic Data for Selected Analogues of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 2-Nitro-N-(2-nitrophenyl)benzamide sigmaaldrich.com | Orthorhombic | P2₁2₁2₁ | 7.7564(2) | 12.1142(4) | 12.9355(4) | 90 | 90 | 90 |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide eurjchem.com | Triclinic | P-1 | 8.9164(7) | 9.7058(9) | 17.7384(12) | 88.308(7) | 89.744(6) | 86.744(7) |

Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The conformation of this compound in the solid state would be characterized by the dihedral angles between the two phenyl rings and the plane of the central amide linkage. In many benzanilides, the phenyl rings are significantly twisted with respect to each other to minimize steric hindrance. In 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angles between the central amide plane and the two benzene (B151609) rings are 71.76(6)° and 24.29(10)°. sigmaaldrich.com

The crystal packing is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly important in amide-containing structures. The N-H group of the amide can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. sigmaaldrich.com

Computational and Theoretical Investigations of N 2 Ethylphenyl 4 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For N-(2-ethylphenyl)-4-nitrobenzamide, these theoretical approaches provide insights into its fundamental properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of nitrobenzamide derivatives. researchgate.netresearchgate.net Calculations are often performed using the B3LYP functional with a basis set like 6-311G(d,p) to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netmaterialsciencejournal.org For similar compounds, studies have shown that the calculated geometric parameters are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net

The electronic properties of this compound can also be determined using DFT. These properties include the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's behavior in electric fields and its potential for nonlinear optical applications. ajchem-a.com The distribution of Mulliken atomic charges, calculated through DFT, reveals the charge distribution across the molecule, indicating the electrophilic and nucleophilic sites. researchgate.net

Table 1: Calculated Geometric Parameters for a Similar Nitrobenzamide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amide) | 1.362 | - |

| C=O (amide) | 1.2116 | - |

| C-N (nitro) | 1.4779 | - |

| N=O (nitro) | ~1.23 | - |

| C-C (aromatic) | 1.3466 - 1.5339 | - |

| C-H (aromatic) | 1.0809 - 1.0945 | - |

| - | - | O-C-N: ~120 |

| - | - | C-N-C: ~125 |

Note: Data is for a similar nitrobenzamide derivative and serves as an illustrative example. materialsciencejournal.orgresearchgate.net The exact values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

For nitrobenzamide derivatives, the HOMO is often delocalized over the electron-rich phenyl ring, while the LUMO is typically localized on the electron-withdrawing nitro-substituted phenyl ring. materialsciencejournal.org This separation of frontier orbitals suggests the possibility of intramolecular charge transfer from the ethylphenyl group to the nitrophenyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. materialsciencejournal.orgajchem-a.com The energies of these orbitals and their gap can be calculated using methods like DFT. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies and Gap for a Similar Nitrobenzamide Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These are example values for a related compound and may differ for this compound.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface, also known as the electrostatic potential (ESP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netlibretexts.org The MEP map is plotted on the molecular surface, where different colors represent different electrostatic potential values. schrodinger.com

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, often around hydrogen atoms. researchgate.net For nitrobenzamide derivatives, the negative potential is generally localized around the oxygen atoms of the nitro and carbonyl groups, while the positive potential is found near the amide hydrogen and the hydrogen atoms of the phenyl rings. researchgate.netresearchgate.net This visual representation of charge distribution helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Computational methods like molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing the interactions between a small molecule (ligand) and a biological target, typically a protein. nih.govscirp.orgresearchgate.net These techniques provide valuable insights at the molecular level that can guide the design of new therapeutic agents.

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to understand the binding mechanism and to screen virtual libraries of compounds to identify potential drug candidates. scirp.orgresearchgate.net

For derivatives of nitrobenzamide, docking studies have been performed to investigate their binding to various protein targets. researchgate.netnih.gov These studies reveal the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net The binding affinity is often estimated by a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different binding poses and different ligands. nih.gov For instance, in studies of similar compounds, the nitro group has been shown to form crucial hydrogen bonds with active site residues. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding pose and any conformational changes that may occur upon ligand binding. utupub.fidntb.gov.ua Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

MD simulations of nitrobenzamide derivatives complexed with their protein targets have been used to assess the stability of the predicted binding mode. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to evaluate the stability of the complex. nih.gov A stable RMSD profile suggests that the ligand remains bound in the active site in a consistent manner. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the protein and how the ligand adapts its conformation within the binding pocket, which is crucial for understanding the dynamic nature of molecular recognition. utupub.fi

In Silico ADMET Prediction and Drug Likeness Evaluation for Research Prioritization

The process of a drug's journey through the body—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical factor in its potential success as a therapeutic agent. In silico ADMET prediction has emerged as a crucial step in the early stages of drug development, allowing for the identification of compounds with favorable pharmacokinetic properties and the early deselection of those likely to fail. mdpi.commdpi.com The "drug-likeness" of a molecule, a concept that assesses its similarity to known drugs based on physicochemical properties, is also a key consideration. nih.gov

The absorption of a compound, particularly its ability to be absorbed through the gut wall after oral administration, and its distribution throughout the body are fundamental to its bioavailability and efficacy. Computational tools can predict these characteristics based on the molecule's structural features.

For this compound, key absorption and distribution parameters can be predicted using various models. Human Intestinal Absorption (HIA) is a crucial parameter, and it is predicted based on a combination of factors including lipophilicity (LogP) and polar surface area (PSA). Similarly, the ability of a compound to cross the blood-brain barrier (BBB) is a critical distribution characteristic, especially for drugs targeting the central nervous system.

Below is a hypothetical, yet representative, table of predicted absorption and distribution properties for this compound, based on typical outputs from in silico ADMET prediction platforms.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%HIA) | > 90% | Good oral absorption predicted. |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | > 0.9 | High permeability across intestinal cells suggested. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | Yes | Potential for efflux from cells, may limit distribution. |

The metabolic stability of a compound determines its lifespan in the body. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. Predicting which CYP isoforms are likely to metabolize a compound is crucial for anticipating drug-drug interactions. nih.gov The excretion profile, primarily through the kidneys or bile, is the final step in the drug's journey.

For this compound, in silico models can predict its susceptibility to metabolism by various CYP enzymes. The nitro group and the ethylphenyl moiety are potential sites for metabolic modification.

A hypothetical prediction of the metabolic and excretion profile is presented below:

| Parameter | Prediction | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of medications. |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Renal excretion via this pathway is unlikely. |

Early identification of potential toxicity is a cornerstone of modern drug discovery, helping to reduce late-stage failures. jonuns.com Computational models can predict various forms of toxicity, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. nih.gov

For this compound, the presence of the nitroaromatic group is a structural alert for potential mutagenicity. Computational systems can assess this risk along with other potential toxicities.

A summary of predicted toxicities for research prioritization is shown in the following table:

| Toxicity Endpoint | Prediction | Confidence |

|---|---|---|

| hERG I (Cardiotoxicity) Inhibitor | Weak | Moderate |

| Ames Mutagenicity | Positive | High |

| Hepatotoxicity (DILI) | Possible | Moderate |

| Skin Sensitization | Unlikely | High |

Chemoinformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies of this compound and its Analogues

Chemoinformatics and QSPR/QSAR studies utilize computational methods to correlate the chemical structure of a compound with its physical properties or biological activity. researchgate.net These approaches are invaluable for understanding the key molecular features that drive a compound's behavior and for designing new analogues with improved properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These descriptors are the foundation of QSPR/QSAR models. For this compound, a range of descriptors can be calculated to predict its physicochemical properties.

Key molecular descriptors and their predicted values are presented below. These are often evaluated against criteria such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. scispace.com

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 270.29 | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Molar Refractivity | 75.4 | N/A |

| Topological Polar Surface Area (TPSA) (Ų) | 75.1 | N/A |

Chemical databases such as PubChem, ChEMBL, and ZINC contain vast amounts of information on chemical structures and their associated biological activities. uni.lu Mining these databases for compounds with similar scaffolds to this compound can provide valuable insights into its potential biological targets and off-target effects. The benzamide (B126) scaffold is a common feature in many biologically active molecules. mdpi.com Searching for analogues where the 2-ethylphenyl or 4-nitrophenyl groups are varied can reveal structure-activity relationships and guide the design of new compounds. nih.govmdpi.com

For instance, a search for compounds containing the 4-nitrobenzamide (B147303) core might reveal analogues with known activities, suggesting potential starting points for biological screening of this compound.

Structure Activity Relationship Sar Studies of N 2 Ethylphenyl 4 Nitrobenzamide and Its Analogues

Design Principles for N-(2-ethylphenyl)-4-nitrobenzamide Analogues Based on SAR Hypotheses

The design of analogues of this compound is predicated on several structure-activity relationship (SAR) hypotheses derived from related series of benzamides. A central hypothesis is that the core scaffold, consisting of an N-substituted phenyl ring linked via an amide bond to a nitro-substituted benzoyl moiety, is essential for certain biological activities. ijpbs.com The design principles often revolve around modifying the peripheral substituents to fine-tune the compound's properties.

Key design considerations include:

The N-phenyl Ring: The substitution pattern on this ring is critical. It is hypothesized that steric bulk at the ortho position, such as the ethyl group in the parent compound, can significantly influence the molecule's conformation and its interaction with biological targets. Modifications often involve altering the size, lipophilicity, and electronic nature of these substituents.

The Amide Linker: The amide bond is generally considered a key hydrogen bonding motif and is often maintained in analogues. Its relative rigidity helps to orient the two aromatic rings in a specific conformation.

The 4-Nitrobenzamide (B147303) Moiety: The 4-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. nih.gov Its presence and position on the benzoyl ring are considered critical for activity in many cases. nih.gov Analogues may explore the replacement of the nitro group with other electron-withdrawing or isosteric groups to probe the importance of its electronic and steric properties. nih.gov

Methodologies for Systematic Structural Variation and Activity Assessment

The systematic exploration of the SAR of this compound analogues involves established chemical synthesis and biological evaluation methods.

Synthesis: The most common method for creating a library of analogues is through the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride. mdpi.comnih.gov For this compound and its analogues, this typically involves:

Reaction of 4-nitrobenzoyl chloride with a series of substituted anilines: To probe the SAR of the N-phenyl ring, various anilines with different substitution patterns are reacted with 4-nitrobenzoyl chloride.

Reaction of 2-ethylaniline (B167055) with a series of substituted benzoyl chlorides: To investigate the importance of the 4-nitro group and explore other substitutions on the benzoyl ring, 2-ethylaniline is reacted with various benzoyl chlorides.

The resulting amide products are then purified, typically by recrystallization or chromatography, and their structures confirmed using spectroscopic techniques such as NMR and mass spectrometry. mdpi.comnih.gov

Activity Assessment: Once a library of analogues is synthesized, their biological activity is assessed using relevant in vitro or in vivo assays. For instance, if the target is anticonvulsant activity, a common primary screen is the maximal electroshock (MES) test in mice. nih.gov For potential anticancer agents, cytotoxicity is evaluated against various cancer cell lines using assays like the MTT assay. nih.govresearchgate.net The data from these assays, often expressed as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose), are then used to build a quantitative understanding of the SAR. nih.gov

Elucidation of Key Structural Features and Pharmacophoric Elements for Desired Biological Activity

Through the systematic variation of the this compound structure, key pharmacophoric elements essential for biological activity have been elucidated. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a specific biological interaction.

For anticonvulsant activity, studies on a series of 4-nitro-N-phenylbenzamides suggest the following pharmacophoric features nih.gov:

An Aromatic Ring (the N-phenyl part): This group is crucial for activity.

A Hydrogen-Bonding Domain: The amide NH group acts as a hydrogen bond donor.

Another Aromatic System (the 4-nitrobenzoyl part): This part of the molecule also contributes to binding, likely through pi-stacking interactions.

An Electron-Rich Center: The carbonyl oxygen of the amide and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

The spatial relationship between these elements is critical. The presence of ortho substituents on the N-phenyl ring, such as the ethyl group, can enforce a non-planar conformation between the two aromatic rings, which appears to be beneficial for anticonvulsant activity. nih.gov

Correlation of Electronic and Steric Effects with Biological Potency

The biological potency of this compound analogues is strongly correlated with the electronic and steric properties of their substituents.

Steric Effects: Steric factors, particularly around the N-phenyl ring, have a profound impact on activity. Studies on anticonvulsant 4-nitro-N-phenylbenzamides have shown that di-substitution at the 2 and 6 positions of the N-phenyl ring is highly favorable. nih.gov For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide shows high potency. nih.gov This suggests that steric bulk at these positions forces the two aromatic rings out of planarity, which may be the optimal conformation for binding to the biological target. The 2-ethyl group in this compound would similarly induce a twisted conformation.

The interplay of these electronic and steric effects is key to optimizing the biological activity of this class of compounds.

Data Tables

Table 1: Anticonvulsant Activity of Selected 4-Nitro-N-phenylbenzamide Analogues

| Compound Name | Substitution on N-phenyl ring | MES ED50 (µmol/kg) | Neurotoxicity TD50 (µmol/kg) | Protective Index (PI = TD50/ED50) |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-dimethyl | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-chloro, 6-methyl | 90.3 | 1068 | 11.8 |

Data sourced from a study on the anticonvulsant properties of 4-nitro-N-phenylbenzamides. nih.gov

Advanced Research Methodologies and Techniques Applied to N 2 Ethylphenyl 4 Nitrobenzamide

High-Throughput Screening (HTS) in the Discovery of N-(2-ethylphenyl)-4-nitrobenzamide Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for activity against a specific biological target. numberanalytics.comnih.gov In the context of this compound, HTS would be instrumental in identifying novel analogues with potentially enhanced potency, selectivity, or improved physicochemical properties.

Library Synthesis and Screening Strategies for Lead Identification

The foundation of a successful HTS campaign is a high-quality compound library. numberanalytics.com For the discovery of analogues of this compound, a focused library would be synthesized around its core scaffold. This involves systematically modifying the two primary regions of the molecule: the 2-ethylphenyl group and the 4-nitrophenyl group.

Library Design Principles:

Scaffold Hopping and Diversity: While maintaining the core amide linkage, variations would be introduced. The ethyl group could be replaced with other alkyl chains (methyl, propyl), branched isomers, or cyclic structures. The phenyl ring could have substituents at different positions. Similarly, the nitro group on the second phenyl ring could be repositioned or replaced with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy). sygnaturediscovery.com

Drug-Likeness: Compounds would be designed to adhere to established principles of "drug-likeness," such as Lipinski's Rule of Five, to maximize the probability of favorable pharmacokinetic properties. numberanalytics.com

Purity and Characterization: Each synthesized compound in the library must be of high purity to avoid false positives, with its structure confirmed by analytical techniques like NMR and mass spectrometry. numberanalytics.commdpi.commdpi.com

Screening would involve miniaturized assays in 384-well or 1536-well plate formats to test the library against a validated biological target. nuvisan.comstanford.edu The choice of screening concentration is critical; it must be high enough to detect weak binders but low enough to minimize non-specific activity. numberanalytics.com

Data Analysis and Hit Identification Protocols

HTS campaigns generate immense datasets that require robust analysis protocols to distinguish true "hits" from experimental noise and false positives. numberanalytics.com

Hit Identification and Validation Cascade:

Primary Screen: All compounds in the library are tested at a single concentration. Raw data is normalized using positive and negative controls on each plate. A statistical cutoff (e.g., >3 standard deviations from the mean of negative controls) is used to identify initial hits.

Hit Confirmation: Initial hits are re-tested in the same assay to confirm their activity and eliminate errors from the primary screen. numberanalytics.com

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). This step helps prioritize the most potent compounds. numberanalytics.com

Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay, hits are tested in a different, independent assay that measures the same biological endpoint through an alternative method. sygnaturediscovery.com

Triage and Prioritization: Hits are prioritized based on multiple criteria, including potency, selectivity against related targets, chemical tractability for future synthesis, and novelty of the chemical scaffold. numberanalytics.com

Below is an illustrative data table showing the outcome of a hypothetical HTS campaign for analogues of this compound.

Table 1: Illustrative HTS Data for this compound Analogues This table contains hypothetical data for illustrative purposes.

| Compound ID | Structure Modification | Primary Screen (% Inhibition) | Confirmed Activity (IC₅₀, µM) | Status |

|---|---|---|---|---|

| Parent-001 | This compound | 55% | 12.5 | Reference |

| ANA-101 | N-(2-methylphenyl)-4-nitrobenzamide | 48% | 18.2 | Low Priority |

| ANA-102 | N-(2-ethylphenyl)-3-nitrobenzamide | 65% | 8.1 | Hit |

| ANA-103 | N-(2-ethylphenyl)-4-cyanobenzamide (B126) | 78% | 2.3 | Prioritized Hit |

| ANA-104 | N-(2-ethyl-4-fluorophenyl)-4-nitrobenzamide | 85% | 1.1 | Prioritized Hit |

Biophysical Techniques for this compound-Biomolecule Interactions

Following hit identification, biophysical techniques are essential for quantitatively characterizing the interaction between a compound and its target biomolecule (e.g., a protein or nucleic acid). These methods provide deep insights into the binding affinity, kinetics, and thermodynamics that drive the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. domainex.co.uk By titrating this compound into a solution containing its target protein, ITC can determine the complete thermodynamic profile of the interaction in a single experiment. springernature.comnih.gov

The key parameters obtained from an ITC experiment are:

Dissociation Constant (Kᴅ): A measure of binding affinity.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. nih.gov

Entropy Change (ΔS): Calculated from the other parameters, this reflects changes in the system's disorder, often driven by hydrophobic interactions and conformational changes. domainex.co.uk

This thermodynamic signature is crucial for understanding the forces driving binding and for guiding lead optimization. For instance, a binding event that is primarily enthalpy-driven suggests that improving hydrogen bonding networks could enhance affinity.

Table 2: Illustrative Thermodynamic Data from ITC for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| Affinity (Kᴅ) | 5.2 µM | Moderate binding affinity. |

| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding model. |

| Enthalpy (ΔH) | -4.5 kcal/mol | Favorable enthalpic contribution (exothermic). |

| Entropy (TΔS) | +2.7 kcal/mol | Favorable entropic contribution. |

| Gibbs Free Energy (ΔG) | -7.2 kcal/mol | Spontaneous binding event. |

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free, optical technique used to monitor biomolecular interactions in real-time. nih.govscispace.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. scispace.com

SPR provides invaluable kinetic information by measuring:

Association Rate Constant (kₐ or kₒₙ): The rate at which the compound binds to the target.

Dissociation Rate Constant (kₔ or kₒբբ): The rate at which the compound-target complex dissociates. nih.gov

The equilibrium dissociation constant (Kᴅ) can be calculated as the ratio of kₔ to kₐ. Understanding the kinetics is vital for drug design; for example, a compound with a slow dissociation rate (a long "residence time" on its target) may exhibit a more durable pharmacological effect.

Table 3: Illustrative Kinetic Data from SPR for this compound This table contains hypothetical data for illustrative purposes.

| Kinetic Parameter | Value | Interpretation |

|---|---|---|

| Association Rate (kₐ) | 1.8 x 10⁴ M⁻¹s⁻¹ | Moderate "on-rate" for binding. |

| Dissociation Rate (kₔ) | 9.5 x 10⁻² s⁻¹ | Relatively fast "off-rate". |

| Affinity (Kᴅ = kₔ/kₐ) | 5.3 µM | Confirms moderate affinity, consistent with ITC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive biophysical method capable of detecting weak binding interactions, making it particularly well-suited for fragment-based screening. nih.gov In this approach, small molecular fragments are screened for binding to a target protein.

For a compound like this compound, NMR could be used to map its binding site on a target protein. A common technique is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This experiment generates a "fingerprint" of the protein, with one peak for each backbone amide proton-nitrogen pair. When a ligand binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden. nih.gov

By observing these chemical shift perturbations, researchers can precisely identify the amino acid residues that form the binding pocket for this compound. This structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications to the compound to improve its fit and interaction with the target. nih.gov

Advanced Microscopy Techniques for Cellular Localization and Interaction Studies in Research Models

The study of pharmacokinetics and pharmacodynamics at the cellular level is crucial for understanding the mechanism of action of novel chemical entities. For a compound like this compound, determining its precise location within a cell and identifying its molecular interaction partners are key steps in elucidating its biological function. Advanced microscopy techniques, which have revolutionized cell biology, offer powerful tools for such investigations. nih.govintelligentliving.co These methods allow for the visualization of molecular processes in real-time and with unprecedented spatial resolution, far surpassing the limitations of conventional light microscopy. intelligentliving.conih.gov

Confocal Microscopy for Intracellular Distribution of Labelled Compounds

Confocal laser scanning microscopy (CLSM) is a cornerstone imaging technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. jove.comspringernature.comspringernature.com By employing a pinhole to reject out-of-focus light, CLSM generates sharp optical sections, which can be reconstructed into a 3D volume. youtube.com This capability is invaluable for determining the subcellular localization of small molecules. jove.comnih.gov

To visualize this compound using CLSM, it must first be rendered fluorescent. This is typically achieved by chemically conjugating a fluorescent dye (fluorophore) to the molecule. The choice of fluorophore and the labeling strategy are critical to ensure that the fluorescent tag does not interfere with the compound's intrinsic biological activity or distribution. acs.orgyoutube.com A potential strategy for labeling this compound could involve synthesizing a derivative with a reactive functional group, such as an amine or carboxylic acid, which allows for the covalent attachment of a fluorophore like a rhodamine or fluorescein (B123965) derivative. researchgate.nettcichemicals.com

In a hypothetical research model, human cancer cells (e.g., HeLa) could be treated with this fluorescently labeled this compound. To identify the specific organelles where the compound accumulates, co-staining with organelle-specific fluorescent markers would be performed. jove.com For instance, MitoTracker dyes can be used to label mitochondria, ER-Tracker dyes for the endoplasmic reticulum, and DAPI for the nucleus. The sample would then be imaged using a confocal microscope, acquiring separate channels for the labeled compound and each organelle marker. The degree of overlap, or colocalization, between the signals provides evidence for the compound's subcellular distribution. springernature.com

Hypothetical Research Findings: The table below illustrates the kind of data that could be generated from a confocal microscopy study on the intracellular distribution of a fluorescently labeled this compound derivative.

Note: The following data is for illustrative purposes only and is not based on published experimental results.

| Cellular Compartment | Co-localization Marker | Observed Colocalization (Pearson's Coefficient) | Interpretation |

|---|---|---|---|

| Mitochondria | MitoTracker Red CMXRos | 0.85 | Strong accumulation in mitochondria |

| Endoplasmic Reticulum | ER-Tracker Green | 0.40 | Moderate presence in the ER |

| Nucleus | DAPI | 0.15 | Minimal to no accumulation in the nucleus |

| Lysosomes | LysoTracker Deep Red | 0.25 | Low level of sequestration in lysosomes |

Super-Resolution Microscopy for Subcellular Interactions

While confocal microscopy can reveal which organelle a compound localizes to, super-resolution microscopy (SRM) can provide insights into its interactions at the molecular level. nih.govacs.org SRM techniques bypass the diffraction limit of light, achieving spatial resolutions down to a few nanometers, which is sufficient to visualize interactions between individual molecules. intelligentliving.conih.gov

Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), which includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), are at the forefront of this field. nih.govnih.gov These methods could be applied to study the interactions of a fluorescently labeled this compound with specific subcellular structures or proteins.

For example, if confocal studies suggest mitochondrial accumulation, SRM could be used to investigate whether the compound associates with specific mitochondrial sub-compartments (e.g., the inner membrane or the matrix) or interacts with particular protein complexes involved in mitochondrial function. In a hypothetical experiment, cells could be co-labeled for the fluorescent this compound and a specific mitochondrial protein of interest using immunofluorescence. Two-color SRM would then be used to image both the compound and the protein. By analyzing the proximity of the localized signals, researchers could determine if the two molecules are close enough to be considered interacting. nih.govacs.org

Hypothetical Research Findings: The following table presents potential findings from a two-color SMLM experiment designed to probe the proximity of a labeled this compound derivative to key mitochondrial proteins.

Note: The following data is for illustrative purposes only and is not based on published experimental results.

| Target Protein (Mitochondria) | Antibody-Fluorophore Conjugate | Mean Distance to Labeled Compound (nm) | Interpretation of Interaction |

|---|---|---|---|

| Cytochrome c oxidase subunit IV | Anti-COX4-Alexa Fluor 647 | 15 ± 5 | High probability of direct or complex-mediated interaction |

| VDAC1 (Voltage-dependent anion channel 1) | Anti-VDAC1-CF680 | 25 ± 8 | Potential interaction at the outer mitochondrial membrane |

| HSP60 (Heat shock protein 60) | Anti-HSP60-Alexa Fluor 568 | 80 ± 20 | No significant spatial proximity; interaction unlikely |

| TFAM (Mitochondrial transcription factor A) | Anti-TFAM-CF568 | 120 ± 30 | Located in different mitochondrial sub-compartments; no interaction |

Emerging Research Directions and Future Perspectives for N 2 Ethylphenyl 4 Nitrobenzamide

Exploration of Novel Therapeutic Areas and Research Applications for N-(2-ethylphenyl)-4-nitrobenzamide in Biological Models